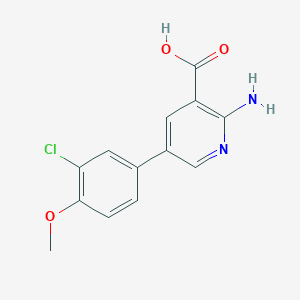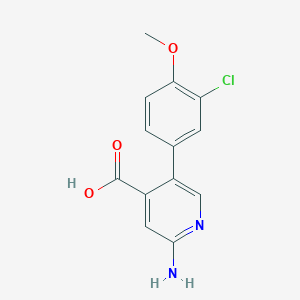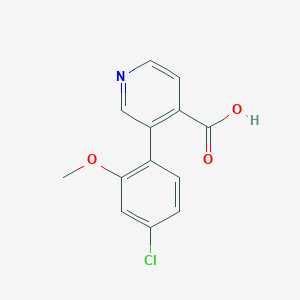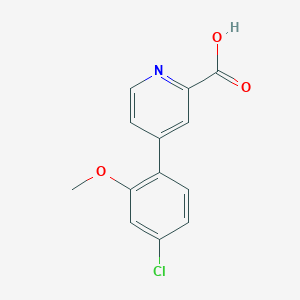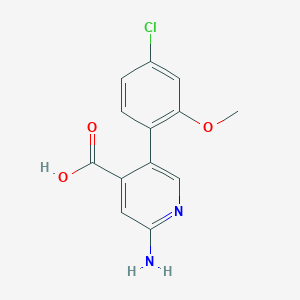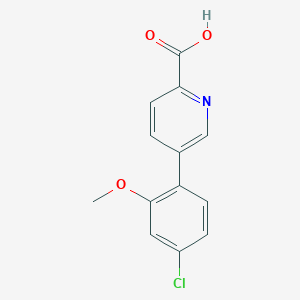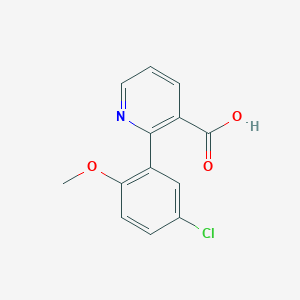
2-(5-Chloro-2-methoxyphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-methoxyphenyl)nicotinic acid (2-Cl-MPA) is a synthetic compound with a wide range of applications in both scientific research and industrial processes. It is a derivative of nicotinic acid, a naturally occurring compound that is found in food sources such as meat, fish, and eggs. 2-Cl-MPA is also known as 5-chloro-2-methoxyphenylnicotinic acid and has the chemical formula C8H7ClNO2. It is a white crystalline solid that is insoluble in water and has a melting point of 113-115°C. 2-Cl-MPA has a wide range of applications, including its use as a catalyst in organic synthesis, a reagent for the synthesis of other compounds, and a fluorescent probe for the detection of certain molecules.
Aplicaciones Científicas De Investigación
2-Cl-MPA is used in a variety of scientific research applications. It is used as a fluorescent probe for the detection of certain molecules, such as proteins, nucleic acids, and carbohydrates. It is also used as a reagent for the synthesis of other compounds and as a catalyst in organic synthesis. Additionally, 2-Cl-MPA has been used in the study of enzyme-catalyzed reactions, the binding of drugs to their targets, and the inhibition of certain enzymes.
Mecanismo De Acción
The mechanism of action of 2-Cl-MPA is not completely understood. However, it is believed to act as a competitive inhibitor of certain enzymes. It is thought to bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. Additionally, it is believed to interact with other proteins, such as transcription factors, to regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cl-MPA are not well understood. However, it is believed to have a variety of effects on the body. In animal studies, it has been shown to affect the activity of certain enzymes, modulate gene expression, and affect the binding of drugs to their targets. Additionally, it has been shown to have an effect on the metabolism of certain compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cl-MPA has a number of advantages for use in laboratory experiments. It is a highly pure compound, with a purity of 95%, making it ideal for use in research. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use. It is not very soluble in water and has a relatively low melting point, making it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 2-Cl-MPA. These include further research into its mechanism of action, its effects on gene expression and drug binding, and its potential applications in the development of new drugs. Additionally, research could be conducted into its potential use as a fluorescent probe for the detection of specific molecules, and its potential use as a catalyst in organic synthesis. Finally, research could be conducted into its potential toxicity and its effects on the environment.
Métodos De Síntesis
2-Cl-MPA can be synthesized in a variety of ways. One method involves the reaction of 5-chloro-2-methoxyphenol and nicotinic acid in the presence of an acid catalyst. The reaction is carried out at a temperature of 140-150°C and yields a product with a purity of 95%. Another method involves the reaction of 5-chloro-2-methoxyphenol and nicotinic acid in the presence of a base catalyst. This reaction is carried out at a temperature of 120-130°C and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
2-(5-chloro-2-methoxyphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-11-5-4-8(14)7-10(11)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGNJSLQMIWCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687953 |
Source


|
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-10-8 |
Source


|
| Record name | 2-(5-Chloro-2-methoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

